molecular formula C15H24N2O B14484086 Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- CAS No. 64503-30-6

Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)-

Cat. No.: B14484086
CAS No.: 64503-30-6
M. Wt: 248.36 g/mol
InChI Key: JUQHXWWUIDTRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group, a diethylamino group, and a trimethylphenyl group. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- typically involves a multi-step process. One common method includes the reaction of 2,3,6-trimethylaniline with diethylamine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-(dimethylamino)-N-(2,3,6-trimethylphenyl)-
  • Acetamide, 2-(diethylamino)-N-(2,4,6-trimethylphenyl)-
  • Acetamide, 2-(diethylamino)-N-(2,3,5-trimethylphenyl)-

Uniqueness

Acetamide, 2-(diethylamino)-N-(2,3,6-trimethylphenyl)- is unique due to its specific substitution pattern on the phenyl ring and the presence of the diethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64503-30-6

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

2-(diethylamino)-N-(2,3,6-trimethylphenyl)acetamide

InChI

InChI=1S/C15H24N2O/c1-6-17(7-2)10-14(18)16-15-12(4)9-8-11(3)13(15)5/h8-9H,6-7,10H2,1-5H3,(H,16,18)

InChI Key

JUQHXWWUIDTRCX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC(=C1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.